molecular formula C16H19NO3 B12480421 4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid

4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid

Cat. No.: B12480421
M. Wt: 273.33 g/mol
InChI Key: IAQLQEMUDOJUBG-UHFFFAOYSA-N
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Description

4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid is an organic compound that features a furan ring attached to a benzoic acid moiety through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the aminomethyl group through a Mannich reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antihemorrhagic properties are attributed to its ability to inhibit fibrinolysis by blocking the conversion of plasminogen to plasmin . This compound may also interact with cellular receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)benzoic acid is unique due to the presence of both a furan ring and an aminomethyl group, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-[5-[(2-methylpropylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C16H19NO3/c1-11(2)9-17-10-14-7-8-15(20-14)12-3-5-13(6-4-12)16(18)19/h3-8,11,17H,9-10H2,1-2H3,(H,18,19)

InChI Key

IAQLQEMUDOJUBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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